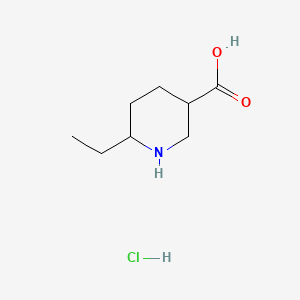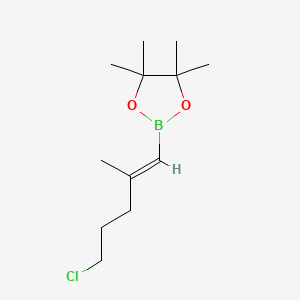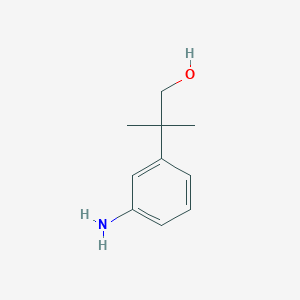![molecular formula C12H19IO B13477092 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane](/img/structure/B13477092.png)
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is a synthetic organic compound characterized by its unique bicyclic structure. The compound features an oxane ring attached to a bicyclo[1.1.1]pentane moiety, which is further substituted with an iodine atom. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a followed by dehydrogenation.
Introduction of the iodine atom: The bicyclo[1.1.1]pentane core is then subjected to halogenation using iodine and a suitable oxidizing agent.
Attachment of the oxane ring: The iodinated bicyclo[1.1.1]pentane is reacted with an oxane derivative under conditions that promote nucleophilic substitution, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Cyclization reactions: The oxane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, using reagents such as sodium azide or potassium thiolate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
Substitution reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.
Oxidation and reduction: Products can range from alcohols and ketones to carboxylic acids, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the iodine atom is replaced by other functional groups, leading to the formation of new chemical entities. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate: Shares the bicyclo[1.1.1]pentane core but differs in the functional groups attached.
2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetic acid: Similar core structure with different substituents.
tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the bicyclo[1.1.1]pentane core.
Uniqueness
4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxane is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C12H19IO |
|---|---|
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]oxane |
InChI |
InChI=1S/C12H19IO/c13-12-7-11(8-12,9-12)4-1-10-2-5-14-6-3-10/h10H,1-9H2 |
Clave InChI |
BADMXZFNHCQRDM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CCC23CC(C2)(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B13477015.png)

![1-(Iodomethyl)-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13477022.png)
![2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid](/img/structure/B13477031.png)




![tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate](/img/structure/B13477051.png)
![2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13477060.png)

![2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B13477080.png)
![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
